![molecular formula C7H10N2O2 B2702713 N-(2-hydroxyethyl)-1H-pyrrole-2-carboxamide CAS No. 1153189-07-1](/img/structure/B2702713.png)
N-(2-hydroxyethyl)-1H-pyrrole-2-carboxamide
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Description
N-(2-hydroxyethyl)-1H-pyrrole-2-carboxamide, also known as CEP-68, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and is currently being investigated for its mechanism of action and potential therapeutic applications.
Scientific Research Applications
- Potential Replacement for PZ : Researchers explore using HEPZ as a substitute for PZ in amine scrubbing processes for CO2 capture .
Flue Gas Separation
Amine scrubbing is widely used for CO2 separation from flue gas. HEPZ addresses challenges associated with high energy consumption and large separation equipment. Key aspects include:
- Promotor Replacement : Researchers investigate using HEPZ as a promotor to enhance CO2 capture rates .
Reverse Flotation Separation
HEPZ has applications beyond CO2 capture. For instance:
- Mineral Separation : In reverse flotation separation of apatite and quartz, N-(2-Hydroxyethyl)-N, N-dimethyl-3-[(1-oxododecyl)amino]-1-propanaminium (LPDC), a derivative of HEPZ, serves as a novel cationic collector .
Tissue Culture and Protein Synthesis
HEPZ derivatives find use in biological research:
- HEPES Sodium Salt : HEPZ derivatives, such as HEPES sodium salt, are employed in tissue culture, phosphorylation studies, protein synthesis, and transmission electron microscopy .
Thermodynamic Modeling
Researchers have built thermodynamic models for the HEPZ-H2O-CO2 system. These models predict:
properties
IUPAC Name |
N-(2-hydroxyethyl)-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c10-5-4-9-7(11)6-2-1-3-8-6/h1-3,8,10H,4-5H2,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRVHTCGXNNLFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(=O)NCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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